7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Overview
Description
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 g/mol . This compound is notable for its unique spirocyclic structure, which consists of a spiro-connected isobenzofuran and piperidine ring system. The presence of a fluorine atom at the 7-position of the isobenzofuran ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves the following steps:
Formation of the Isobenzofuran Ring: The isobenzofuran ring can be synthesized through various methods, including cyclization reactions involving ortho-substituted benzoic acids or their derivatives.
Spirocyclization: The spirocyclic structure is formed by reacting the isobenzofuran intermediate with a suitable piperidine derivative under controlled conditions. This step often requires the use of strong bases or catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one
- 3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride
Uniqueness
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure and the presence of a fluorine atom at the 7-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-3-1-2-9-8-15-12(11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEROQTIAIQGJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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